
Benzamide, N-(carbamoyl(methylthio)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-(carbamoyl(methylthio)methyl)- is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid where the carboxyl group is replaced by an amide group. This specific compound features a carbamoyl group and a methylthio group attached to the benzamide structure, making it unique in its chemical properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives, including Benzamide, N-(carbamoyl(methylthio)methyl)-, can be achieved through various methods. One efficient pathway involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, and mild, making it suitable for industrial applications.
Industrial Production Methods
Industrial production of benzamide derivatives often involves large-scale chemical reactions under controlled conditions. The use of catalysts, such as Lewis acids, and specific reaction environments, like ultrasonic irradiation, can enhance the efficiency and yield of the desired product. The choice of solvents and reaction temperatures also plays a crucial role in optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, N-(carbamoyl(methylthio)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can result in a variety of functionalized benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
Benzamide, N-(carbamoyl(methylthio)methyl)- has several scientific research applications across various fields:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzamide, N-(carbamoyl(methylthio)methyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Benzamide, N-(carbamoyl(methylthio)methyl)- include other benzamide derivatives with different functional groups, such as:
- Benzamide
- N-methylbenzamide
- N-ethylbenzamide
Uniqueness
What sets Benzamide, N-(carbamoyl(methylthio)methyl)- apart from other benzamide derivatives is the presence of the carbamoyl and methylthio groups. These functional groups confer unique chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
13452-19-2 |
|---|---|
Molekularformel |
C10H12N2O2S |
Molekulargewicht |
224.28 g/mol |
IUPAC-Name |
N-(2-amino-1-methylsulfanyl-2-oxoethyl)benzamide |
InChI |
InChI=1S/C10H12N2O2S/c1-15-10(8(11)13)12-9(14)7-5-3-2-4-6-7/h2-6,10H,1H3,(H2,11,13)(H,12,14) |
InChI-Schlüssel |
VNPRISCHSXHWNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(C(=O)N)NC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


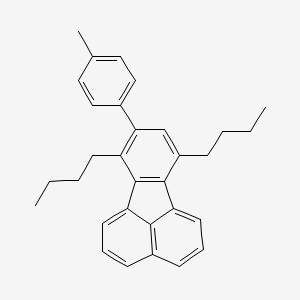
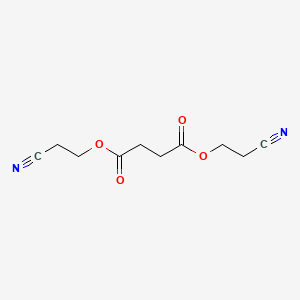
![3-[4-Amino-3-(4-aminophenyl)thieno[3,2-c]pyridin-7-yl]propanoic acid](/img/structure/B14001759.png)

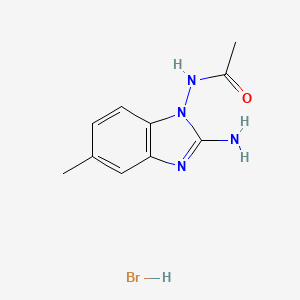

![N-[[4-(3-azaspiro[5.5]undec-3-yl)-2-methyl-phenyl]methylideneamino]benzamide](/img/structure/B14001779.png)


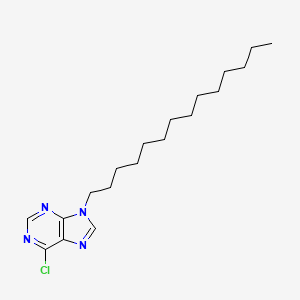
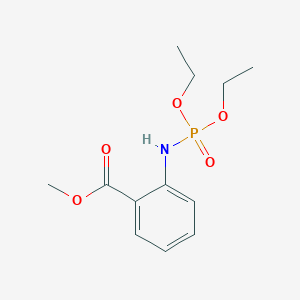
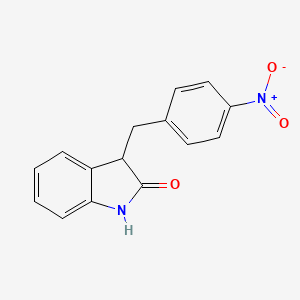
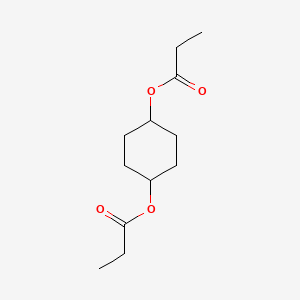
![Tert-butyl 3-hydroxy-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B14001810.png)
